6-bromo-1-methyl-1H-indole-3-sulfonamide
Description
Properties
CAS No. |
2167585-89-7 |
|---|---|
Molecular Formula |
C9H9BrN2O2S |
Molecular Weight |
289.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Electrophilic Bromination of 1-Methylindole
Direct bromination of 1-methylindole at the 6-position is challenging due to the electron-donating nature of the methyl group on the nitrogen, which directs electrophiles to the 3-position of the pyrrole ring. However, directed ortho-bromination using N-bromosuccinimide (NBS) in the presence of Lewis acids like iron(III) bromide (FeBr₃) can override this preference.
Reaction Conditions :
-
Substrate : 1-Methylindole
-
Brominating Agent : NBS (1.1 equiv)
-
Catalyst : FeBr₃ (0.2 equiv)
-
Solvent : Dichloromethane (DCM), 0°C to room temperature
The reaction proceeds via the formation of a bromine-Lewis acid complex, which polarizes the indole ring and directs bromination to the 6-position.
Bromination of Pre-Functionalized Indoles
An alternative route involves brominating indole before introducing the methyl group. For example, 6-bromoindole can be synthesized via a four-step sequence starting from para-aminotoluene, as detailed in a recent scalable protocol:
-
Diazotization of para-aminotoluene.
-
Bromination using hydrobromic acid (HBr) and sodium nitrite (NaNO₂).
-
Cyclization to form the indole ring.
-
Purification via column chromatography.
Advantages :
-
Avoids competing directing effects from the methyl group.
-
Enables gram-scale production of 6-bromoindole (≥90% purity).
Methylation of the Indole Nitrogen
Alkylation of 6-Bromoindole
The methyl group at the 1-position is introduced via alkylation of 6-bromoindole using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) under basic conditions.
Procedure :
-
Substrate : 6-Bromoindole (1.0 equiv)
-
Alkylating Agent : CH₃I (1.5 equiv)
-
Base : Sodium hydride (NaH, 1.2 equiv)
-
Solvent : Tetrahydrofuran (THF), 0°C to reflux
The reaction generates 6-bromo-1-methylindole, which is isolated via aqueous workup and recrystallization from ethanol.
Sulfonamide Functionalization at the 3-Position
Friedel-Crafts Sulfonylation
The 3-position of indole is highly reactive toward electrophilic substitution. A Friedel-Crafts sulfonylation strategy using chlorosulfonic acid (ClSO₃H) introduces the sulfonic acid group, which is subsequently converted to the sulfonamide.
Step 1: Sulfonation
-
Reagents : ClSO₃H (2.0 equiv), DCM, 0°C
-
Product : 6-Bromo-1-methylindole-3-sulfonic acid
Step 2: Sulfonamide Formation
Direct Sulfonylation with Sulfur Trioxide
An optimized one-pot method employs sulfur trioxide (SO₃) complexes in DMF to achieve direct sulfonamide installation:
Conditions :
-
Substrate : 6-Bromo-1-methylindole
-
Sulfonating Agent : SO₃·DMF complex (1.2 equiv)
-
Solvent : DMF, 80°C
-
Workup : Quenching with NH₄OH
Comparative Analysis of Synthetic Routes
Table 1: Efficiency of Key Synthetic Methods
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-methyl-1H-indole-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The indole ring can be oxidized or reduced, affecting the overall reactivity of the compound.
Coupling Reactions: The sulfonamide group can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation can lead to the formation of indole-3-carboxylic acids .
Scientific Research Applications
Medicinal Chemistry
6-Bromo-1-methyl-1H-indole-3-sulfonamide serves as a crucial building block in the synthesis of novel therapeutic agents. Its sulfonamide moiety is particularly significant for developing inhibitors targeting specific enzymes or receptors. For instance:
- Anticancer Agents : Research indicates that indole derivatives exhibit promising anticancer properties. A study demonstrated that related indole compounds showed selective cytotoxicity towards cancer cell lines, suggesting potential for drug development .
Biological Studies
The compound is employed in biological studies to investigate its pharmacological effects. Key findings include:
- Antiviral and Antimicrobial Activity : Indole derivatives, including sulfonamides, have shown activity against various pathogens. Studies suggest that these compounds can inhibit bacterial growth and exhibit antiviral properties .
- Anti-inflammatory Effects : The sulfonamide group can modulate inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Chemical Biology
In chemical biology, this compound acts as a probe for studying enzyme mechanisms:
- Enzyme Inhibition : The reactive sulfonamide group can form covalent bonds with nucleophilic residues in enzymes, leading to irreversible inhibition. This property is exploited in the design of covalent inhibitors for various therapeutic targets .
Case Study 1: Anticancer Activity
A study focused on the synthesis of novel indole derivatives showed that compounds similar to this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways, highlighting its potential as an anticancer agent .
Case Study 2: Enzyme Interaction
Research conducted on the interaction of sulfonamide derivatives with glutathione S-transferases (GST) revealed that these compounds could effectively inhibit GST activity. This inhibition was linked to their ability to modify active site residues covalently, providing insights into their role as potential therapeutic agents against cancer .
Material Science Applications
The compound is also being investigated for its potential use in material science:
- Novel Materials Development : Due to its unique electronic properties, this compound is explored for applications in organic electronics and photonic devices.
Mechanism of Action
The mechanism of action of 6-bromo-1-methyl-1H-indole-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic pathways. The bromine atom can enhance the compound’s binding affinity to its targets, increasing its overall efficacy .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural and functional differences between 6-bromo-1-methyl-1H-indole-3-sulfonamide and analogous compounds:
Key Comparative Insights:
Substituent Position and Electronic Effects :
- Bromine at C-6 (target compound) vs. C-5 (compound 9c) alters resonance and charge distribution. For example, C-6 bromination in indoles directs electrophilic substitution to C-5, while C-5 bromination may redirect reactivity elsewhere .
- Fluorine at C-4 in 6-bromo-4-fluoro-1H-indazole introduces strong electron-withdrawing effects, contrasting with the electron-donating methyl group in the target compound .
Functional Group Influence :
- Sulfonamide vs. Acetyl : The sulfonamide group (pKa ~10) in the target compound is more acidic and polar than the acetyl group in 6-bromo-N-acetyltryptamine, enhancing water solubility and target-binding specificity .
- Triazole vs. Sulfonamide : Compound 9c’s triazole moiety enables modular functionalization via click chemistry, whereas the sulfonamide offers rigid hydrogen-bonding motifs .
Heterocyclic Core Differences :
- Indole vs. Indazole : Indazoles (e.g., 6-bromo-4-fluoro-1H-indazole) exhibit greater metabolic stability due to the fused pyrazole ring, whereas indoles are more prone to oxidation at the C-2/C-3 positions .
Synthetic Accessibility :
- The target compound’s synthesis likely follows routes similar to 6-bromo-N-propionyltryptamine (amide coupling) or 9c (Cu-catalyzed reactions) , but with sulfonylation at C-3.
Q & A
Q. What are the common synthetic routes for 6-bromo-1-methyl-1H-indole-3-sulfonamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves bromination of a pre-functionalized indole core followed by sulfonamide introduction. For example:
- Bromination : Radical benzylic bromination (using N-bromosuccinimide or Br₂) can selectively introduce bromine at the 6-position of a 1-methylindole precursor .
- Sulfonamide Formation : Reacting the brominated indole with sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) yields the sulfonamide group.
Optimization Tips : - Use PEG-400/DMF mixtures to enhance solubility of intermediates .
- Monitor reaction progress via TLC (e.g., Rf = 0.30 in 70:30 EtOAc/hexane) and purify via flash chromatography .
- Control temperature (<90°C) to prevent decomposition during solvent removal .
Q. What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
Answer: Key techniques include:
- H/C NMR : Confirm regiochemistry (e.g., methyl group at N1, bromine at C6, and sulfonamide at C3). Aromatic protons appear downfield (δ 7.0–8.5 ppm), while the methyl group resonates near δ 3.5 ppm .
- HRMS : Validate molecular weight (e.g., [M+H] expected for CHBrNOS) .
- IR Spectroscopy : Identify sulfonamide S=O stretches (~1350–1150 cm) .
Advanced Research Questions
Q. How does the sulfonamide group influence the biological activity of this compound in enzyme inhibition studies?
Answer: The sulfonamide group enhances interactions with enzyme active sites via:
- Hydrogen Bonding : Sulfonyl oxygen atoms act as H-bond acceptors with catalytic residues (e.g., in HIV-1 reverse transcriptase or carbonic anhydrase) .
- Electron Withdrawal : The group increases electrophilicity at C3, facilitating covalent interactions with nucleophilic amino acids.
Methodological Insight : - Compare activity with analogs lacking sulfonamide (e.g., carboxylic acid derivatives) to isolate its contribution .
- Use X-ray crystallography (SHELXL refinement ) to map binding modes.
Q. What strategies are recommended for resolving contradictions between computational predictions and experimental results in the reactivity of this compound?
Answer:
- Data Triangulation : Cross-validate DFT calculations (e.g., Fukui indices for electrophilic bromination) with experimental kinetic studies .
- Crystallographic Validation : Resolve ambiguities in regioselectivity (e.g., bromine placement) via single-crystal XRD using SHELX pipelines .
- Error Analysis : Quantify discrepancies (e.g., % deviation in Hammett σ values) and adjust solvent effect parameters in computational models .
Handling Data Contradictions
Q. How should researchers address conflicting crystallographic data when refining the structure of this compound?
Answer:
- Multi-Software Validation : Refine using SHELXL and PHENIX to cross-check bond lengths/angles.
- Twinned Data Analysis : Apply SHELXD for deconvoluting twinned crystals, common in sulfonamide derivatives due to planar symmetry .
- Electron Density Maps : Prioritize high-resolution datasets (≤1.0 Å) to resolve ambiguities in bromine placement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
